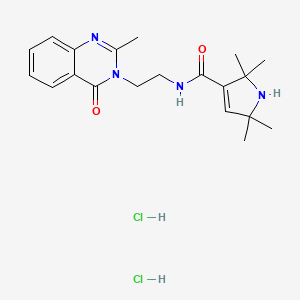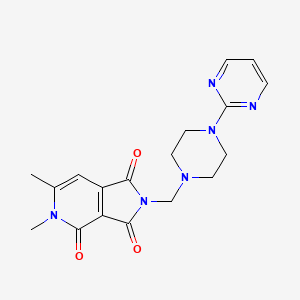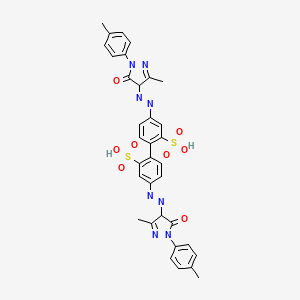
7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulfonic acid groups.
Acetylation: Finally, acetylation is performed to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is used in:
Chemistry: As a dye and pH indicator.
Biology: In staining techniques for microscopy.
Industry: Widely used in textile dyeing and printing.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for electron delocalization, which contributes to its vibrant color. The sulfonic acid groups enhance solubility in water, making it suitable for aqueous applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- 2-Naphthalenesulfonic acid, 7-(acetylamino)-3,4-dihydro-4-oxo-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)hydrazinylidene)-
Uniqueness
The presence of both acetamido and sulfonyl groups in 7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt provides unique properties such as enhanced solubility and reactivity, making it more versatile compared to similar compounds.
Eigenschaften
CAS-Nummer |
83027-48-9 |
|---|---|
Molekularformel |
C24H19N4NaO9S3 |
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
sodium;7-acetamido-3-[[2-(benzenesulfonylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O9S3.Na/c1-15(29)25-17-11-12-19-16(13-17)14-22(40(35,36)37)23(24(19)30)27-26-20-9-5-6-10-21(20)39(33,34)28-38(31,32)18-7-3-2-4-8-18;/h2-14,28,30H,1H3,(H,25,29)(H,35,36,37);/q;+1/p-1 |
InChI-Schlüssel |
GAHYRJXQULAXBC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)













